![molecular formula C17H20N6O2S B2471764 7-methyl-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946237-62-3](/img/structure/B2471764.png)
7-methyl-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Overview
Description
7-methyl-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives related to the thiazolopyrimidinone family, investigating their potential as antimicrobial agents. For instance, compounds with structural similarities have shown promising biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, suggesting their potential in addressing various infectious diseases (Youssef et al., 2011). Moreover, novel thiazolidinone derivatives incorporating pyrimidinyl piperazine moieties have been evaluated for their antimicrobial activity, showing significant inhibitory effects against a range of bacteria and fungi (Patel et al., 2012; Patel et al., 2012).
Anticancer Applications
The search for novel anticancer agents has led to the synthesis of various derivatives, including those containing the pyrimidin-2-yl piperazine unit. These compounds have been tested for their antiproliferative effects against human cancer cell lines, with some showing promising activity, indicating their potential as therapeutic agents (Mallesha et al., 2012). Additionally, benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moieties have been synthesized and shown to possess anticancer activities, suggesting their role in future cancer treatment strategies (Çiftçi et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .
Mode of Action
The compound acts by degrading CDK4 and CDK6 . This degradation is dose-dependent, with maximum degradation observed at 0.25uM in Jurkat cells . The compound achieves this by recruiting a protein called Cereblon , which is involved in protein degradation .
Biochemical Pathways
The degradation of CDK4 and CDK6 disrupts the normal cell cycle progression, preventing cells from transitioning from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis, especially in cancer cells that rely on rapid cell division .
Pharmacokinetics
The compound’s potency against its targets (269 nM for CDK4/cyclin D1 and 104 nM for CDK6/cyclin D1 ) suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the selective degradation of CDK4 and CDK6 in Molt4 cells, as shown by proteomics analysis at 5h with 250 nM treatment . This can lead to cell cycle arrest and potentially induce apoptosis, especially in cancer cells that rely on rapid cell division .
properties
IUPAC Name |
7-methyl-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-12-9-15(25)23-13(11-26-17(23)20-12)10-14(24)21-5-7-22(8-6-21)16-18-3-2-4-19-16/h2-4,9,13H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYHONWFXXOKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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